DL-Adrénaline

Vue d'ensemble

Description

La racepinéphrine est un bronchodilatateur utilisé pour traiter l'asthme intermittent. C'est un mélange racémique constitué des énantiomères d-épinéphrine et l-épinéphrine. L'épinéphrine est un agoniste non sélectif des récepteurs alpha- et bêta-adrénergiques, qui sont tous des récepteurs couplés aux protéines G. Ce composé est utilisé pour le soulagement temporaire des symptômes légers de l'asthme intermittent, y compris les sifflements, l'oppression thoracique et l'essoufflement .

Applications De Recherche Scientifique

Racepinefrine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of adrenergic agonists.

Biology: Racepinefrine is used in research to understand the physiological effects of adrenergic stimulation.

Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating asthma and other respiratory conditions.

Industry: Racepinefrine is used in the formulation of over-the-counter inhalation products for asthma relief

Mécanisme D'action

Mode of Action

DL-Adrenaline interacts with its targets, the alpha and beta-adrenergic receptors, to bring about various physiological changes. Through its action on alpha-adrenergic receptors, DL-Adrenaline minimizes vasodilation and increases vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension . On the other hand, DL-Adrenaline acts as a peripheral vasoconstrictor and an inotropic stimulator of the heart due to its activity at the beta-adrenergic receptors .

Biochemical Pathways

DL-Adrenaline affects several biochemical pathways. The presence of catechol-O-methyltransferase in the medullary cells of the adrenal cortex leads to the formation of adrenaline from noradrenaline, simultaneously resulting in the inactivation of adrenaline following a similar pathway of noradrenaline . This results in the production of metanephrine, thereby decreasing the cytosolic concentration of adrenaline .

Pharmacokinetics

The pharmacokinetics of DL-Adrenaline have been studied extensively. Studies suggest that intramuscular injection is superior to subcutaneous injection . Duvauchelle showed a proportional increase in Cmax and AUC 0-20 when increasing the dose from 0.3 to 0.5 mg of DL-Adrenaline intramuscularly . Most investigators found two Cmax’s with Tmax 5–10 min and 30–50 min, respectively .

Result of Action

The molecular and cellular effects of DL-Adrenaline’s action are diverse due to its interaction with different categories of adrenoceptors. It is used to treat allergic reactions, restore cardiac rhythm, control mucosal congestion, glaucoma, and asthma . It is also the primary drug administered during cardiopulmonary resuscitation (CPR) to reverse cardiac arrest .

Action Environment

The action, efficacy, and stability of DL-Adrenaline can be influenced by various environmental factors. For instance, DL-Adrenaline is known to be light sensitive . Therefore, it should be stored properly to maintain its stability and efficacy. It is recommended to store DL-Adrenaline at a temperature between 2-8°C .

Analyse Biochimique

Biochemical Properties

DL-Adrenaline is involved in a variety of biochemical reactions. It interacts with various enzymes and proteins, particularly adrenergic receptors. When DL-Adrenaline binds to these receptors, it triggers a cascade of reactions that lead to physiological changes such as increased heart rate, blood pressure, and glucose levels .

Cellular Effects

DL-Adrenaline has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glycogenolysis in liver cells, leading to an increase in blood glucose levels .

Molecular Mechanism

The mechanism of action of DL-Adrenaline involves binding to adrenergic receptors on the surface of cells. This binding activates a G-protein, which in turn activates an enzyme called adenylate cyclase. This enzyme increases the production of cyclic AMP, a second messenger that triggers a series of intracellular events, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of DL-Adrenaline can vary with different dosages. Lower doses can lead to physiological changes such as increased heart rate and blood pressure, while higher doses can cause more severe effects, including arrhythmias .

Metabolic Pathways

DL-Adrenaline is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase and phosphofructokinase, leading to increased glucose production and utilization. It also affects lipid metabolism by stimulating lipolysis .

Transport and Distribution

DL-Adrenaline is transported in the bloodstream and distributed throughout the body. It can cross cell membranes and interact with intracellular targets, but its primary effects are mediated through cell surface receptors .

Subcellular Localization

DL-Adrenaline primarily exerts its effects at the cell surface, where it binds to adrenergic receptors. Some evidence suggests that it can also enter cells and interact with intracellular targets .

Méthodes De Préparation

La racepinéphrine est synthétisée par racémisation de l'épinéphrine. La préparation implique les étapes suivantes :

Synthèse de l'épinéphrine : L'épinéphrine est synthétisée à partir du catéchol et du chlorure de chloroacétyle, suivie d'une amination par la méthylamine.

Racémisation : L'épinéphrine synthétisée est ensuite soumise à une racémisation pour produire de la racepinéphrine, un mélange de d-épinéphrine et de l-épinéphrine.

Dans la production industrielle, le chlorhydrate de racepinéphrine est préparé en dissolvant la racepinéphrine dans l'acide chlorhydrique, puis en cristallisant le produit .

Analyse Des Réactions Chimiques

La racepinéphrine subit diverses réactions chimiques, notamment :

Oxydation : La racepinéphrine peut être oxydée pour former de l'adrénochrome.

Réduction : Elle peut être réduite pour former du dihydroxyphénylglycol.

Substitution : La racepinéphrine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent l'adrénochrome et le dihydroxyphénylglycol .

4. Applications de la recherche scientifique

La racepinéphrine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des agonistes adrénergiques.

Biologie : La racepinéphrine est utilisée dans la recherche pour comprendre les effets physiologiques de la stimulation adrénergique.

Médecine : Elle est utilisée dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement de l'asthme et d'autres affections respiratoires.

Industrie : La racepinéphrine est utilisée dans la formulation de produits d'inhalation en vente libre pour le soulagement de l'asthme

5. Mécanisme d'action

La racepinéphrine exerce ses effets en agissant comme un agoniste non sélectif des récepteurs alpha- et bêta-adrénergiques. Le principal effet thérapeutique découle de son action agoniste sur les récepteurs bêta2-adrénergiques, qui activent l'adénylyl cyclase et augmentent la production intracellulaire d'AMP cyclique. Cela conduit à la relaxation des muscles lisses bronchiques, soulageant ainsi le bronchospasme, les sifflements et l'oppression thoracique lors des crises d'asthme .

Comparaison Avec Des Composés Similaires

La racepinéphrine est similaire à d'autres bronchodilatateurs adrénergiques tels que l'albutérol et l'épinéphrine. elle est unique en étant un mélange racémique de d-épinéphrine et de l-épinéphrine.

Albutérol : Un agoniste bêta2-adrénergique sélectif utilisé principalement pour le soulagement de l'asthme.

Épinéphrine : Un agoniste adrénergique non sélectif utilisé pour diverses indications, notamment l'anaphylaxie et l'arrêt cardiaque.

L'unicité de la racepinéphrine réside dans sa nature racémique, fournissant une stimulation adrénergique équilibrée par rapport à l'action plus sélective de l'albutérol .

Propriétés

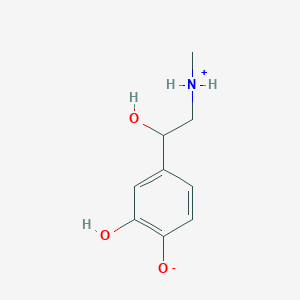

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858965 | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

329-65-7 | |

| Record name | (±)-Adrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racepinephrine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized-adrenal-ferredoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.